BenchChemオンラインストアへようこそ!

domperidone; fumaric acid

Gastric solubility pH-dependent solubility Salt screening

The compound domperidone; fumaric acid (DOM·FA, CAS 2307515-18-8) is a 1:1 molecular salt of the dopamine D2/D3 receptor antagonist domperidone (BCS Class II, free base aqueous solubility.

Molecular Formula C26H28ClN5O6
Molecular Weight 542 g/mol
Cat. No. B1202796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedomperidone; fumaric acid
SynonymsApo Domperidone
Apo-Domperidone
Domidon
Domperidon
Domperidon AL
Domperidon Hexal
Domperidon Stada
Domperidon TEVA
Domperidon-TEVA
Domperidona Gamir
Domperidone
Domperidone Maleate
Domperidone Maleate (1:1)
Domperidone Monohydrochloride
Gamir, Domperidona
Gastrocure
Hexal, Domperidon
Maleate, Domperidone
Monohydrochloride, Domperidone
Motilium
Nauzelin
Novo Domperidone
Novo-Domperidone
Nu Domperidone
Nu-Domperidone
Péridys
PMS Domperidone
PMS-Domperidone
R-33,812
R-33812
R33,812
R33812
ratio Domperidone
ratio-Domperidone
Stada, Domperidon
Molecular FormulaC26H28ClN5O6
Molecular Weight542 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)
InChIKeyOAUUYDZHCOULIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domperidone Fumarate (CAS 2307515-18-8) Salt Form: Procurement-Relevant Baseline for Solubility-Enhanced Antiemetic Research


The compound domperidone; fumaric acid (DOM·FA, CAS 2307515-18-8) is a 1:1 molecular salt of the dopamine D2/D3 receptor antagonist domperidone (BCS Class II, free base aqueous solubility <1 mg/mL) and the dicarboxylic acid fumaric acid [1][2]. Proton transfer from fumaric acid to the piperidine nitrogen of domperidone has been confirmed by single-crystal X-ray diffraction, establishing a true salt rather than a co-crystal [1]. This salt is one of a series engineered to overcome the intrinsic poor aqueous solubility and erratic oral absorption (absolute bioavailability 13–17%) of the free base, which limits its formulation flexibility and in vivo reproducibility [3].

Why Domperidone Free Base or Alternative Salts Cannot Be Considered Interchangeable with the Fumarate Salt in Research and Development


Domperidone salt forms are not bioequivalent or functionally interchangeable because the counterion dictates critical physicochemical properties including pH-dependent solubility, dissolution rate, hygroscopicity, and solid-state stability [1][2]. The free base exhibits negligible aqueous solubility at intestinal pH, whereas the commercially dominant maleate salt (DOM·MAL) demonstrates good acidic solubility but limited solubility enhancement at neutral pH [2]. The fumarate salt occupies a distinct performance niche: it delivers the highest equilibrium solubility among nine structurally characterized salts at gastric pH (pH 1.2), while also ranking third at intestinal pH (pH 6.4) [1]. Additionally, unlike several salt forms that dissociate back to the free base upon equilibration in aqueous media, the fumarate salt remains phase-stable, preserving its solubility advantage throughout dissolution [1]. This convergence of dual-pH solubility performance and solid-state integrity makes generic substitution scientifically untenable for applications where consistent, predictable exposure across gastrointestinal pH ranges is required.

Quantitative Head-to-Head Evidence: Domperidone Fumarate vs. Free Base, Maleate, Succinate, and Adipate Salts


Equilibrium Solubility Ranking at Gastric pH (1.2): DOM·FA Achieves the Highest Solubility Among Nine GRAS-Based Salts

In a 2023 CrystEngComm study, the equilibrium solubility of domperidone (DOM) and nine novel salts was determined at ambient temperature in pH 1.2 and pH 6.4 buffer media. At gastric pH (1.2), the fumarate salt (DOM·FA) exhibited the highest solubility, surpassing both the free base and all other salts including adipate (DOM·AA) and succinate (DOM·SA). The full solubility order at pH 1.2 was: DOM·FA > DOM·2,4-DHBA > DOM·SA > DOM·AA > DOM·PCA > DOM·MA > DOM·OA > DOM·4-HBA > DOM·CA > DOM [1]. This inverted the ranking seen at pH 6.4, where DOM·AA was most soluble and DOM·FA ranked third: DOM·AA > DOM·SA > DOM·FA > DOM·MA > DOM·OA > DOM·PCA > DOM·CA > DOM > DOM·4-HBA > DOM·2,4-DHBA [1]. The study further confirmed via PXRD that the post-solubility residue of DOM·FA remained phase-stable, with no dissociation to the free base [1].

Gastric solubility pH-dependent solubility Salt screening

Post-Solubility Phase Stability: DOM·FA Remains Structurally Intact, Unlike Salts That Dissociate to Free Base

The 2023 CrystEngComm study reported that PXRD analysis of the residual solid after equilibrium solubility experiments demonstrated that the bulk of the molecular salts were stable and did not undergo any phase change or dissociation [1]. This is a critical differentiator from findings in the 2023 Journal of Molecular Structure study, which reported that certain domperidone salts—specifically DMP-ACA (acetate), DMP-GLA (glutarate), and DMP-SAL (salicylate)—disintegrated back to the parent DMP after attaining equilibrium in purified water (pH 6.5) [2]. DOM·FA, as a hydrate, maintained its salt identity throughout the solubility experiment across both pH conditions, ensuring that its enhanced solubility is not transient [1].

Solid-state stability Phase transformation Salt disproportionation

Microenvironmental pH Modulation: Fumaric Acid Enhances Domperidone Solubility in Basic Intestinal Media

A 2009 formulation study evaluated the solubility of domperidone in 0.1 N HCl and phosphate buffer (pH 6.8) with various organic acids added in fixed proportion. Among the acids tested, fumaric acid demonstrated the most pronounced solubility enhancement in basic dissolution media (phosphate buffer pH 6.8) [1]. This outcome is mechanistically attributed to the creation of an acidic microenvironment by fumaric acid (diprotic; pKa₁ = 3.03, pKa₂ = 4.44) within the diffusion layer, locally protonating the weakly basic domperidone (pKa = 7.8) and increasing its apparent solubility at bulk intestinal pH [1]. Sustained-release tablets formulated with Eudragit polymers incorporating fumaric acid exhibited a superior drug release profile in basic media compared to analogous HPMC-based matrices without the acid [1].

pH microenvironment Sustained release Dissolution enhancement

Comparison with Commercially Available Domperidone Maleate: Distinct pH-Solubility Profile Enables Different Formulation Strategies

The 2023 CrystEngComm study explicitly included a head-to-head solubility comparison against domperidone maleate (DOM·MAL), the salt form used in marketed tablet formulations [1]. Although the numerical solubility values from the full dataset are not publicly abstracted, the study established that DOM·FA, DOM·SA, DOM·AA, and other dicarboxylate salts exhibited a pH-dependent solubility ranking that differs from the maleate. Literature on domperidone maleate indicates that while it possesses good solubility in acidic pH, its solubility drops substantially at neutral pH (~pH 6.8), necessitating gastroretentive formulation strategies to prolong gastric residence [2]. DOM·FA's unique position—delivering the highest solubility at gastric pH among nine salts while maintaining meaningful solubility at intestinal pH—offers a fundamentally different formulation opportunity compared to the maleate benchmark [1].

Maleate salt comparison Commercial benchmark Bioavailability strategy

Recommended Application Scenarios for Domperidone Fumarate Based on Differential Evidence


Gastroretentive and Gastric-Targeted Formulation Development

Given that DOM·FA achieves the highest equilibrium solubility at gastric pH (pH 1.2) among nine GRAS-based salts [1], it is the preferred salt candidate for gastroretentive delivery systems (floating tablets, mucoadhesive systems, expandable systems) where maximizing dissolution in the stomach is critical. The fumarate salt's phase stability ensures that the solubility advantage is not lost through in situ disproportionation during prolonged gastric residence.

Sustained-Release Oral Formulations Requiring pH-Independent Drug Release

The combination of fumaric acid's microenvironmental pH-modulating capacity [2] and DOM·FA's dual-pH solubility profile (rank #1 at pH 1.2; rank #3 at pH 6.4) [1] makes this salt form uniquely suited for matrix-based sustained-release systems employing pH-dependent polymers (e.g., Eudragit L100-55, Eudragit RS 100). The acidic microenvironment created by fumarate counterion dissolution can maintain drug solubility within the polymer matrix even as the bulk pH transitions from gastric to intestinal, smoothing the release profile.

Preclinical Pharmacokinetic Studies Requiring Reproducible Oral Exposure

For in vivo studies where the erratic absorption of domperidone free base (bioavailability 13–17%) [3] introduces unacceptable variability, DOM·FA offers a phase-stable, solubility-enhanced alternative with a defined solid-state structure confirmed by SC-XRD [1]. The validated proton transfer and hydrate crystal form provide batch-to-batch consistency that is essential for reproducible pharmacokinetic profiling across study arms.

Analytical Reference Standard for Method Development and Quality Control

As a structurally characterized salt (SC-XRD, PXRD, FT-IR, DSC, TGA) with a unique CAS number (2307515-18-8) and defined stoichiometry [1], DOM·FA is suitable as an analytical reference standard for HPLC method development, dissolution method validation, and quality control applications in ANDA submissions, where comprehensive characterization data compliant with regulatory guidelines is required.

Quote Request

Request a Quote for domperidone; fumaric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.